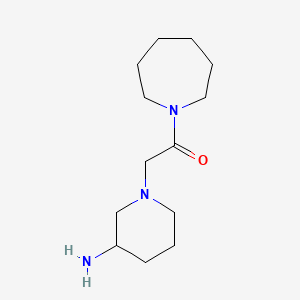

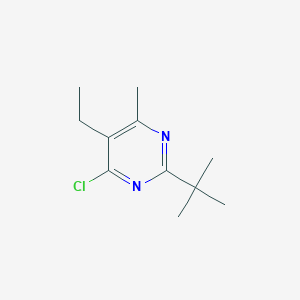

![molecular formula C9H15N3O B1465702 2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol CAS No. 1248479-82-4](/img/structure/B1465702.png)

2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol

Overview

Description

“2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol” is a chemical compound with the molecular formula C9H15N3O and a molecular weight of 181.23 g/mol. It is available for purchase from various chemical suppliers .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For example, 6-Arylisocytosines are prepared by classical cyclocondensation of guanidine salts with alkyl 3-aryl-3-oxopropanoates and the Suzuki cross coupling of 2-amino-6-chloropyrimidin-4(3H)-one with substituted benzene boronic acids . Another method involves the use of 3-aminopropanol and potassium carbonate in the mixture of 4,5-dichloro-6-ethylpyrimidine .

Molecular Structure Analysis

The molecular structure of “2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to an ethylamino group and an ethanol group.

Scientific Research Applications

Anticancer Drug Synthesis

2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol: is a key intermediate in the synthesis of Dasatinib (Sprycel®) , a potent anticancer drug used in the treatment of chronic myeloid leukemia (CML) . The compound contributes to the formation of Dasatinib monohydrate, which is free of potential impurities and exhibits high purity levels, essential for pharmaceutical applications.

Tyrosine Kinase Inhibition

The compound’s role extends to the inhibition of tyrosine kinases, a class of enzymes that play a significant role in cell signaling and cancer proliferation. By acting as an inhibitor, it helps in controlling the unregulated growth of cancer cells, making it a valuable asset in cancer research .

Antifungal Activity

Research has shown that derivatives of pyrimidine, including those related to 2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol , exhibit significant antifungal activities. These compounds have been tested against various phytopathogenic fungi and have shown promising results, some even outperforming standard fungicides .

Synthetic Organic Chemistry

This compound is also utilized in synthetic organic chemistry as a building block for various synthetic routes. Its versatility allows for the development of new compounds with potential applications in medicinal chemistry and drug design .

Pharmacological Research

In pharmacological research, the compound’s derivatives are explored for their potential therapeutic effects. This includes investigating their pharmacokinetics, metabolism, and toxicity, which are crucial for developing safe and effective medications .

Chemical Biology

In chemical biology, 2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol can be used to study the interaction between small molecules and biological systems. This helps in understanding the molecular basis of diseases and in the discovery of new drug targets .

Future Directions

The future directions for “2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol” and similar compounds could involve further exploration of their potential as molecular scaffolds in the design of biologically active compounds. This could include the development of new drugs for various medical conditions, as has been done with similar compounds .

Mechanism of Action

Target of Action

It’s known that similar 2-aminopyrimidine derivatives have shown significant activity against organisms causing diseases like sleeping sickness and malaria . These compounds interact with the biological pathways of these organisms, disrupting their normal functions.

Mode of Action

This interaction could potentially inhibit the growth or proliferation of the disease-causing organisms .

Biochemical Pathways

Based on the known effects of similar compounds, it can be inferred that it may interfere with the metabolic pathways of the target organisms, leading to their inhibition .

Result of Action

Based on the known effects of similar compounds, it can be inferred that it may lead to the inhibition of the growth or proliferation of the disease-causing organisms .

properties

IUPAC Name |

2-[ethyl-(6-methylpyrimidin-4-yl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O/c1-3-12(4-5-13)9-6-8(2)10-7-11-9/h6-7,13H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKXBGZKABFDEAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCO)C1=NC=NC(=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[Ethyl(6-methylpyrimidin-4-yl)amino]ethan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

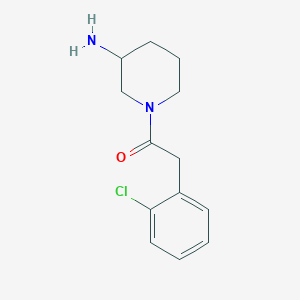

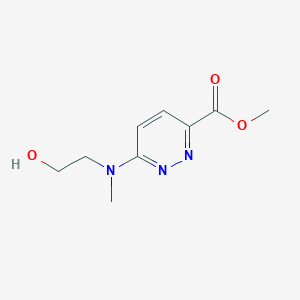

![1-[6-(Propan-2-yl)pyrimidin-4-yl]piperidin-3-amine](/img/structure/B1465622.png)

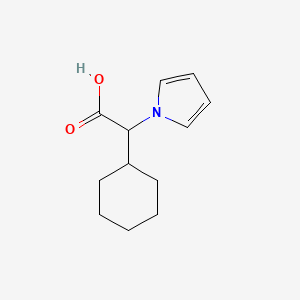

![2-(Pyrrolidine-2-carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B1465630.png)

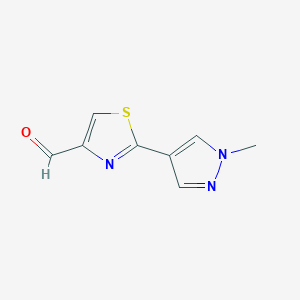

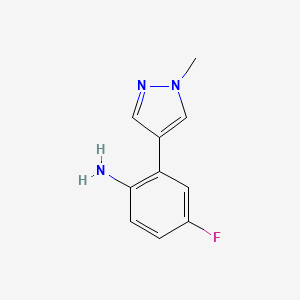

![3-{4-[(methylamino)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B1465633.png)

![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465635.png)

![3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465638.png)

![1-[3-(2,2-Difluoroethoxy)-phenyl]-ethanone](/img/structure/B1465639.png)

![3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide](/img/structure/B1465640.png)